BAY-850
Description
Properties
Molecular Formula |
C21H16F3N5O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
BAY-850; BAY 850; BAY850.; unknown |
Origin of Product |
United States |
Discovery and Preclinical Development of Bay 850
Identification through DNA-Encoded Library Screening
The discovery of BAY-850 originated from a sophisticated screening process utilizing a DNA-encoded library (DEL). nih.govacs.org This technology enables the rapid screening of vast chemical libraries by physically linking each small molecule to a unique DNA barcode that facilitates its identification. nih.govvipergen.com The process for identifying the initial hits that led to this compound involved an affinity-mediated selection against the ATAD2 bromodomain. nih.gov
A DNA-encoded chemical library containing millions of compounds was incubated with the GST-tagged ATAD2 protein. nih.gov Library members that bound to the ATAD2 bromodomain were subsequently captured and enriched. nih.govnih.gov Through this high-throughput screening method, a novel chemical scaffold was identified as a promising starting point for the development of a potent ATAD2 inhibitor. nih.gov This initial success highlighted the power of DEL technology in identifying unique chemotypes for challenging targets like bromodomains. researchgate.net
Hit to Lead Optimization Strategies
Following the identification of initial hits from the DEL screen, a comprehensive hit-to-lead optimization program was initiated to enhance the potency, selectivity, and physicochemical properties of the compounds. edelris.comupmbiomedicals.com This medicinal chemistry effort focused on systematically modifying the initial scaffold to improve its interaction with the ATAD2 bromodomain. nih.gov
The optimization process involved several key strategies:
Structure-Activity Relationship (SAR) Exploration: Researchers synthesized and tested numerous analogs to understand the relationship between the chemical structure and the inhibitory activity. This exploration defined the essential structural elements required for potent ATAD2 inhibition and identified key stereogenic centers critical for activity. nih.gov
Potency Enhancement: The initial hits were refined to yield compounds with significantly improved inhibitory potency against the ATAD2 bromodomain. This compound emerged from this optimization process as a highly potent inhibitor. nih.govedelris.com
Selectivity Profiling: To be a useful chemical probe, high selectivity for the target protein over other related proteins is crucial. This compound was profiled against a broad panel of other bromodomains and was found to be exquisitely selective for ATAD2. thesgc.org
Improvement of Physicochemical Properties: The optimization process also focused on enhancing drug-like properties, such as solubility and cell permeability, to ensure the compound's utility in cell-based assays. nih.govacs.org
This rigorous optimization campaign successfully transformed the initial screening hits into a lead compound, this compound, with a profile suitable for use as a chemical probe. edelris.com A closely related but significantly less active compound, BAY-460, was also developed as a negative control for use in biological experiments. nih.govthesgc.org
| Compound | HTRF IC50 (ATAD2) |
| This compound | 20 nM |
| BAY-460 | 16 µM |
This table displays the half-maximal inhibitory concentration (IC50) of this compound and its negative control, BAY-460, against the ATAD2 bromodomain as measured by a Homogeneous Time-Resolved Fluorescence (HTRF) assay. thesgc.org
Development as a Chemical Probe for ATAD2 Biology
The primary outcome of the development program was the establishment of this compound as a high-quality chemical probe to investigate the biological functions of ATAD2. nih.govacs.orgnih.gov A chemical probe is a small molecule that can be used to study the function of a specific protein in a biological system. nih.gov this compound's potent and selective inhibition of the ATAD2 bromodomain made it an ideal tool for this purpose. nih.govthesgc.org
Biochemical and biophysical assays confirmed the direct interaction of this compound with the ATAD2 bromodomain. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this compound effectively competed with an acetylated histone H4 peptide for binding to the ATAD2 bromodomain. nih.gov Furthermore, MicroScale Thermophoresis (MST) and BROMOscan® measurements provided quantitative data on its binding affinity. thesgc.org
| Assay | Value |
| HTRF IC50 (vs tetra-acetylated H4 peptide) | 22 nM nih.gov |
| TR-FRET IC50 (vs mono-acetylated H4 peptide) | 166 nM nih.gov |
| MST Kd | 84.9 nM thesgc.org |
| BROMOscan® Kd | 120 nM thesgc.org |
This table summarizes the in vitro potency and binding affinity of this compound for the ATAD2 bromodomain as determined by various biochemical and biophysical assays.
Crucially, the utility of this compound was demonstrated in a cellular context. Using a Fluorescence Recovery After Photobleaching (FRAP) assay in MCF7 cells, treatment with 1 µM of this compound led to the displacement of full-length ATAD2 from chromatin. nih.gov This confirmed that this compound is cell-permeable and can effectively engage its target within a living cell, a critical characteristic for a chemical probe. nih.govthesgc.org The development of this compound, along with its inactive control BAY-460, has provided the scientific community with valuable tools to further explore the role of the ATAD2 bromodomain in health and disease. nih.govacs.org
Molecular and Biochemical Characterization of Bay 850 Action
Binding Affinity and Potency Studies
BAY-850 demonstrates strong binding affinity and potency against the ATAD2 bromodomain, as evidenced by various biochemical assays.
This compound exhibits low nanomolar inhibitory concentrations against the ATAD2 bromodomain. In a TR-FRET assay, this compound competed with the binding of a monoacetylated histone H4 N-terminal peptide to ATAD2 bromodomain with an IC50 of 166 nM nih.govmedchemexpress.comglpbio.comdcchemicals.com. When displacing a tetra-acetylated H4 peptide, the IC50 was even lower, at 22 nM in TR-FRET nih.gov. Orthogonal binding competition assays, such as AlphaScreen and BROMOscan, further confirmed its potency, with an IC50 of 157 nM for the tetra-acetylated peptide nih.govresearchgate.netmedchemexpress.comglpbio.comdcchemicals.com. The Structural Genomics Consortium (SGC) also reports an IC50 value of 20 nM (HTRF) for this compound displacing acetylated H4 peptide from ATAD2A bromodomain thesgc.orghodoodo.com.
Table 1: Inhibitory Concentration (IC50) of this compound against ATAD2 Bromodomain
| Assay Method | Ligand | IC50 (nM) | Citation |
| TR-FRET | Monoacetylated Histone H4 Peptide | 166 | nih.govmedchemexpress.comglpbio.comdcchemicals.com |
| TR-FRET | Tetra-acetylated Histone H4 Peptide | 22 | nih.gov |
| AlphaScreen | Tetra-acetylated Histone H4 Peptide | 157 | nih.govmedchemexpress.comglpbio.comdcchemicals.com |
| BROMOscan | Tetra-acetylated Histone H4 Peptide | 157 | researchgate.net |
| HTRF | Acetylated H4 Peptide | 20 | thesgc.orghodoodo.com |
The dissociation constant (KD) for this compound binding to ATAD2 bromodomain has been determined using biophysical techniques. In a microscale thermophoresis (MST) assay, this compound showed a KD of 85 nM nih.govthesgc.orghodoodo.com. BROMOscan measurements indicated a KD of 115 nM nih.govmedchemexpress.comglpbio.comdcchemicals.com and 120 nM thesgc.orghodoodo.com, respectively. These values are consistent with the observed inhibitory potencies nih.gov.
Table 2: Dissociation Constant (KD) of this compound for ATAD2 Bromodomain
| Assay Method | KD (nM) | Citation |
| MST | 85 | nih.govthesgc.orghodoodo.com |
| BROMOscan | 115 | nih.govmedchemexpress.comglpbio.comdcchemicals.com |
| BROMOscan | 120 | thesgc.orghodoodo.com |
This compound effectively competes with the binding of acetylated histone H4 peptides to the ATAD2 bromodomain nih.govthesgc.orgglpbio.comdcchemicals.com. This competitive displacement is a key aspect of its inhibitory mechanism. Specifically, this compound has been shown to displace both monoacetylated and tetra-acetylated histone H4 N-terminal peptides from the ATAD2 bromodomain nih.gov. The compound's ability to displace acetylated H4 peptide from ATAD2 bromodomain has been confirmed across various assay technologies, including TR-FRET, AlphaScreen, and BROMOscan, indicating its robust activity nih.gov.
Mechanism of Action at the Molecular Level
This compound exhibits an unusual and novel mode of action for a bromodomain inhibitor, primarily by inducing ATAD2 bromodomain dimerization rather than directly occupying the acetyl-lysine binding pocket in a canonical manner nih.govresearchgate.netaacrjournals.orgresearchgate.net.
A crucial aspect of this compound's mechanism is its ability to specifically induce the dimerization of the ATAD2 bromodomain nih.govresearchgate.netnih.govx-chemrx.comtandfonline.comresearchgate.net. This dimerization effect is concentration-dependent, suggesting a specific molecular process nih.gov. Evidence for this dimerization comes from various techniques, including native mass spectrometry, where signals derived from a complex of one this compound molecule bound to an ATAD2 dimer were observed, with no binding to monomeric ATAD2 nih.gov. Analytical size exclusion chromatography (SEC) analysis further supported this, showing a compound-induced shift from the ATAD2-monomer to ATAD2-dimer form in the elution profile nih.gov. This dimerization is distinct from the typical binding mode of canonical bromodomain inhibitors nih.govmedchemexpress.comglpbio.comdcchemicals.com.
By inducing the dimerization of the ATAD2 bromodomain, this compound effectively prevents ATAD2 from interacting with its natural ligands, acetylated histones nih.govresearchgate.netnih.govx-chemrx.comnih.gov. This disruption of the ATAD2-histone interaction is a direct consequence of the induced conformational change and dimerization. Competition native mass spectrometry experiments have shown weak binding of a single monoacetylated histone H4 peptide molecule to the inhibitor-bound ATAD2 dimer, whereas in the absence of this compound, clear 1:1 binding of the same peptide to monomeric ATAD2 and 2:2 binding to dimeric ATAD2 were observed nih.gov. This demonstrates that this compound's dimerization-inducing effect functionally impairs ATAD2's ability to bind to acetylated histone marks on chromatin nih.govresearchgate.net. In cellular assays, this compound has been shown to displace full-length ATAD2 from chromatin in live cells thesgc.orgaacrjournals.org.
Prevention of ATAD2 Interaction with Chromatin
This compound functions as a potent and isoform-selective inhibitor that actively prevents the interaction of ATAD2 with acetylated histones in vitro and with chromatin within cellular environments. nih.govreadthedocs.iorsc.orgifremer.frnih.gov This inhibitory effect is crucial to its role as a chemical probe for exploring ATAD2 biology. nih.govreadthedocs.io
A key aspect of this compound's cellular activity is its ability to displace full-length ATAD2 from chromatin in live cells. This was quantitatively demonstrated through Fluorescence Recovery After Photobleaching (FRAP) assays, where treatment with 1 µM of this compound led to a decreased half-recovery time (t1/2) of GFP-tagged wild-type ATAD2. nih.govreadthedocs.ioifremer.fr In contrast, the inactive control compound, BAY-460, did not exhibit this effect. nih.govreadthedocs.io The underlying mechanism for this prevention is the induction of ATAD2 bromodomain dimerization by this compound, which subsequently impairs ATAD2's association with chromatin. rsc.org
Analysis of Dimerization Specificity
A distinctive feature of this compound's mechanism is its specific induction of ATAD2 bromodomain dimerization. nih.govreadthedocs.iorsc.orgifremer.fr This dimerization is critical as it directly prevents ATAD2 from interacting with acetylated histones in vitro. nih.govreadthedocs.io
Investigations using native mass spectrometry (MS) provided compelling evidence for this dimerization, revealing that one molecule of this compound binds to an ATAD2 dimer, with no observed binding to monomeric ATAD2. readthedocs.io This dimer-inducing effect was also found to be concentration-dependent, indicating a specific and regulated process. readthedocs.io Further confirmation came from analytical size exclusion chromatography (SEC) analysis, which showed a clear compound-induced shift in the elution profile from the ATAD2-monomer to the ATAD2-dimer form. readthedocs.io To rule out non-specific interactions, experiments with GST-tagged ATAD2 demonstrated that this compound did not induce further multimerization of GST dimers, confirming that the dimerization effect originates from a direct interaction with ATAD2 itself, rather than the GST tag. nih.govreadthedocs.io
Competition native MS experiments further elucidated the impact of this dimerization on histone binding. While a single monoacetylated histone H4 peptide molecule weakly bound to the inhibitor-bound ATAD2 dimer, in the absence of this compound, clear 1:1 binding of the same peptide to monomeric ATAD2 and 2:2 binding to dimeric ATAD2 were observed. nih.gov
Biophysical Characterization Methods
The precise molecular interactions and selectivity of this compound have been thoroughly characterized using a suite of biophysical techniques. These methods provide quantitative data on binding affinities, target engagement, and selectivity profiles.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used to quantify molecular interactions by measuring energy transfer between donor and acceptor fluorophores. In the context of this compound, TR-FRET assays demonstrated its ability to compete with the binding of acetylated histone H4 N-terminal peptides to the ATAD2 bromodomain. nih.govnih.gov
Specifically, this compound exhibited an IC50 of 166 nM when competing with a monoacetylated histone H4 peptide. nih.govifremer.frnih.gov Its potency increased significantly when displacing a tetra-acetylated H4 peptide, showing an IC50 of 22 nM under similar conditions. nih.govifremer.frnih.gov This observed shift in IC50 values between mono- and tetra-acetylated peptides was consistent across all related compounds tested. nih.gov Previous studies indicated that the K12 monoacetylated peptide demonstrated higher binding efficacy in this assay. nih.gov
Table 1: Biochemical Potency of this compound in TR-FRET Assays
| Peptide Type | IC50 (nM) |
| Monoacetylated H4 | 166 |
| Tetra-acetylated H4 | 22 |
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a powerful biophysical technique utilized to quantify the strength of molecular interactions by detecting temperature-induced changes in target fluorescence. This method is particularly effective for assessing binding affinities in solution.
In MST assays, this compound exhibited dose-dependent and saturatable effects on the ATAD2 hydration shell. nih.govreadthedocs.io From these measurements, a dissociation constant (KD) of 85 nM was calculated for this compound's binding to ATAD2. nih.govreadthedocs.io This KD value is in agreement with the potencies determined through other assays, confirming the robust binding of this compound to ATAD2. nih.gov MST's ability to estimate KD constants from the dependency of the thermophoresis shift on ligand concentration makes it a valuable tool for characterizing such interactions.
Table 2: Binding Affinity of this compound to ATAD2 via MST
| Method | KD (nM) |
| MST | 85 |
BROMOscan Selectivity Profiling
BROMOscan selectivity profiling is a comprehensive method used to assess the binding specificity of compounds across a panel of bromodomain-containing proteins. This compound demonstrated exceptional selectivity in the BROMOscan panel, exclusively targeting ATAD2. Notably, at a concentration of 10 µM, no significant hits were observed against any other bromodomains, including the closely related ATAD2B. readthedocs.io
In the BROMOscan assay, this compound effectively displaced the tetra-acetylated peptide with a KD of 115 nM. nih.govnih.gov This high degree of selectivity was further corroborated by thermal shift assay (TSA) panels, where the effect of this compound on the thermal stability of ATAD2 was not replicated for other bromodomain family members when tested at 10 µM. nih.govreadthedocs.io This unprecedented isoform selectivity suggests a distinct mode of action for this compound compared to canonical bromodomain inhibitors. nih.govnih.gov
Table 3: Selectivity of this compound in BROMOscan Profiling
| Target | Effect at 10 µM | KD (nM) for Tetra-acetylated Peptide |
| ATAD2 | Exclusive hit | 115 |
| Other BDs | No hits | N/A |
| ATAD2B | No hit | N/A |
Protein-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-ligand interactions at atomic resolution. This method confirmed the specific engagement of ATAD2 by a close congener of this compound. nih.govreadthedocs.io
Protein-observed NMR is instrumental in identifying small molecule binding sites on a target protein surface and can be used to derive binding affinities through the analysis of chemical shift perturbations. Beyond affinity determination, NMR can also provide insights into the stoichiometry of binding and can be used to generate NMR-guided models of ligand-protein interactions. A significant advantage of protein-observed NMR is its applicability across a wide range of protein molecular weights, as it places no upper limit on the target protein size.
Thermal Shift Assays (TSA)
Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are a biophysical technique used to assess protein stability and ligand binding by measuring changes in a protein's melting temperature (Tm). In the context of this compound, TSA experiments revealed a significant interaction with ATAD2. This compound demonstrated a dose-dependent increase in the melting temperature of ATAD2, indicating direct binding and stabilization of the protein nih.gov. This stabilization effect was observed to correlate with the biochemical potencies of other compounds within the same chemical series nih.gov.
A notable finding from TSA was the appearance of a distinct protein species with a differentiated melting profile upon saturation of ATAD2 with this compound nih.govacs.org. This observation provided early evidence suggesting an unusual binding mode or conformational change induced by the compound. Furthermore, the selectivity of this compound was highlighted in TSA panels, where its effect on ATAD2 thermal stability was not replicated across other members of the bromodomain family when tested at a concentration of 10 µM nih.gov. For instance, the ATAD2 TSA ΔT at 100 µM was reported as 13.9°C thesgc.org.
Table 1: Thermal Shift Assay (TSA) Data for this compound and ATAD2
| Compound | Protein | Concentration | ΔTm (°C) | Observation | Reference |
| This compound | ATAD2 | Dose-dependent | Increase | Dose-dependent stabilization, appearance of new protein species | nih.govacs.org |
| This compound | ATAD2 | 100 µM | 13.9 | Significant thermal stabilization | thesgc.org |
| This compound | Other Bromodomains | 10 µM | No effect | High selectivity for ATAD2 | nih.gov |
| BAY-460 (inactive control) | ATAD2 | - | No effect | No thermal stabilization | nih.gov |
Native Mass Spectrometry (MS) for Dimerization Assessment
Native Mass Spectrometry (MS) is a powerful technique employed to investigate protein-ligand interactions, providing insights into the multimeric state and conformation of proteins by analyzing their charge-state distribution under non-denaturing conditions nih.govacs.orgthermofisher.com. This method was crucial in elucidating the unique binding mechanism of this compound with ATAD2.
Initial native mass spectra of tag-free ATAD2 revealed that the protein predominantly existed as a monomer, characterized by signals with charge states +6 and +7, with minor contributions from dimeric ATAD2 (charge states +9 and +10) and some partially unfolded species nih.govacs.org. However, upon incubation of ATAD2 with this compound, a striking shift in the mass spectrum was observed. The spectrum became dominated by signals corresponding to a complex where a single this compound molecule was bound to an ATAD2 dimer nih.govacs.org. Crucially, no binding of this compound to monomeric ATAD2 was detected nih.govacs.org.
The dimer-inducing effect of this compound was found to be concentration-dependent, suggesting a specific and regulated process nih.govacs.org. In stark contrast, BAY-460, an inactive control compound, exhibited no binding to either monomeric or dimeric ATAD2 nih.govacs.org. These findings from native MS were further corroborated by analytical size exclusion chromatography (SEC) analysis, which demonstrated a clear compound-induced shift in the elution profile from ATAD2-monomer to ATAD2-dimer nih.govacs.org.
To confirm that the observed dimerization was a direct consequence of this compound's interaction with ATAD2 and not with any tags, experiments were conducted with GST-tagged ATAD2. These studies confirmed that this compound did not induce further multimerization of GST dimers, thereby validating that the dimerization effect originated from the compound's interaction with the ATAD2 protein itself nih.govacs.org. Furthermore, competition native MS experiments showed that while a single monoacetylated histone H4 peptide molecule weakly bound to the inhibitor-bound ATAD2 dimer, in the absence of this compound, clear 1:1 binding of the same peptide to monomeric ATAD2 and 2:2 binding to dimeric ATAD2 was observed acs.org.
Table 2: Native Mass Spectrometry (MS) Findings for this compound and ATAD2 Interaction
| Experiment | Protein State (No Compound) | Protein State (with this compound) | Key Observation | Reference |
| Native MS | Monomeric ATAD2 (charge states +6, +7), minor dimeric ATAD2 (charge states +9, +10) | Complex of one this compound molecule bound to an ATAD2 dimer | This compound induces ATAD2 dimerization; no binding to monomeric ATAD2 | nih.govacs.org |
| Native MS | N/A | Concentration-dependent dimerization | Dimerization is a specific process | nih.govacs.org |
| Native MS (Control) | N/A | No binding to monomeric or dimeric ATAD2 (with BAY-460) | Inactive control shows no effect | nih.govacs.org |
| SEC Analysis | ATAD2-monomer | Shift to ATAD2-dimer | Confirms compound-induced dimerization | nih.govacs.org |
| Competition Native MS | 1:1 binding of monoacetylated histone H4 peptide to monomeric ATAD2; 2:2 binding to dimeric ATAD2 | Weak binding of monoacetylated histone H4 peptide to inhibitor-bound ATAD2 dimer | This compound alters histone peptide binding to ATAD2 | acs.org |
Cellular Mechanisms and Biological Impact of Atad2 Inhibition by Bay 850 Preclinical Studies
Cellular Target Engagement
The ability of BAY-850 to interact with and functionally alter the behavior of ATAD2 within living cells has been a key focus of preclinical evaluation.
To ascertain the cellular activity of this compound, Fluorescence Recovery After Photobleaching (FRAP) assays were conducted in MCF7 breast cancer cells. researchgate.netmdpi.com These experiments utilized green fluorescent protein (GFP)-tagged full-length wild-type ATAD2 to visualize its dynamics within the nucleus. Treatment with 1 µM of this compound led to a discernible decrease in the half-recovery time (t1/2) of the GFP-ATAD2 signal. researchgate.netmdpi.com This finding indicates that this compound effectively displaces ATAD2 from chromatin, thereby increasing its mobility within the nucleus. researchgate.net The observed effect is comparable to the chromatin detachment seen with mutagenesis of the ATAD2 bromodomain, confirming that this compound is a cellularly active inhibitor that achieves maximal on-target activity at a concentration of 1 µM. researchgate.netmdpi.com
| Treatment | Concentration | Observed Effect on GFP-ATAD2 Recovery Time | Interpretation |
|---|---|---|---|
| This compound | 1 µM | Decreased half-recovery time (t1/2) | Displacement of ATAD2 from chromatin |
Effects on ATAD2 Protein Expression
The impact of this compound on the expression levels of its target protein, ATAD2, has been investigated in ovarian cancer cell lines. Western blotting analysis in SKOV3 and A2780 cells was performed to determine the effect of this compound on ATAD2 protein levels. The results from these studies indicate that pharmacological inhibition with this compound affects the protein expression of ATAD2 in these cell lines.
Modulation of Gene Expression and Downstream Pathways
Inhibition of ATAD2 by this compound has been shown to have significant effects on the transcriptional landscape of cancer cells, leading to the modulation of key downstream pathways.
To understand the broader impact of ATAD2 inhibition, transcriptome-wide mRNA expression profiling was conducted on ovarian cancer cells following treatment with this compound. This comprehensive analysis revealed that the inhibition of ATAD2 leads to significant alterations in the expression of a specific subset of genes.
A key finding from the transcriptome profiling was the predominant alteration in the expression of centromere regulatory genes. nih.gov Notably, the expression of Centromere Protein E (CENPE) was significantly affected by ATAD2 inhibition. nih.gov In ovarian cancer cells, these changes in CENPE expression following treatment with this compound resulted in cell-cycle arrest and the induction of apoptosis, ultimately suppressing cancer cell growth. nih.gov
ATAD2 has been identified as a coactivator for several oncogenic transcription factors, including c-Myc. nih.govnih.gov It enhances the transcriptional activity of c-Myc, thereby promoting the expression of genes involved in cell proliferation. nih.gov The pRB-E2F-c-Myc signaling pathway is one of the mechanisms through which ATAD2 promotes cell proliferation in certain cancers. nih.gov Given the functional relationship between ATAD2 and c-Myc, inhibition of ATAD2 with this compound is expected to disrupt c-Myc-driven transcriptional programs that are critical for tumor progression. nih.gov While direct analysis of c-Myc and phosphorylated c-Myc (p-c-Myc) levels following this compound treatment is a subject of ongoing investigation, the established role of ATAD2 as a c-Myc cofactor strongly suggests that its inhibition would lead to a downregulation of c-Myc's oncogenic functions. nih.govnih.gov
Regulation of Signaling Pathways (e.g., PI3K/Akt pathway, p53)
The target of this compound, ATAD2, is implicated in the regulation of several key oncogenic signaling pathways. ATAD2 has been shown to promote the proliferation and migration of lung cancer cells through the PI3K/Akt pathway. nih.gov Furthermore, in other tumor models, ATAD2 has been found to inhibit apoptosis via the p53/p38 pathway. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and apoptosis, and its dysregulation is a known factor in therapeutic resistance in cancers. mdpi.comnih.gov The p53 pathway is a critical tumor suppressor pathway that induces cellular senescence or apoptosis in response to oncogenic stress. mdpi.com While the target protein ATAD2 is involved in these pathways, the direct effects of this compound on the PI3K/Akt and p53 signaling cascades have not been extensively detailed in the reviewed preclinical literature.
In Vitro Cellular Functional Assays
The impact of this compound on cell proliferation has been evaluated using various in vitro assays. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method that measures cell viability based on the activity of dehydrogenases in living cells, which reduce a water-soluble tetrazolium salt (WST-8) to a colored formazan product. dojindo.comigem.orgdojindo.co.jptocris.com The amount of formazan dye is directly proportional to the number of viable cells. dojindo.comigem.orgdojindo.co.jp Another common method, EdU (5-ethynyl-2'-deoxyuridine) incorporation, detects newly synthesized DNA to assess cell proliferation. researchgate.net
In preclinical studies, this compound demonstrated antiproliferative activity. Treatment of BT-549 breast cancer cells with 10 μM of this compound resulted in a significant decrease in newly synthesized DNA as detected by EdU incorporation. researchgate.net Similarly, this compound was shown to inhibit the proliferation of PA-1 and SKOV3 ovarian cancer cells at a concentration of 5 μM. sapphire-usa.com While cytotoxic effects and growth inhibition have been observed, some studies note that these effects occurred at higher concentrations and could not be unambiguously linked solely to ATAD2 bromodomain inhibition. nih.govchemicalprobes.org
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Assay | Concentration | Observed Effect |
|---|---|---|---|
| BT-549 | EdU Incorporation | 10 µM | Decreased DNA synthesis researchgate.net |
| PA-1 | Proliferation Assay | 5 µM | Inhibition of proliferation sapphire-usa.com |
| SKOV3 | Proliferation Assay | 5 µM | Inhibition of proliferation sapphire-usa.com |
The cell cycle is a highly regulated process that ensures the faithful replication and division of cells. embopress.orgnih.gov Progression through its phases (G1, S, G2, M) is driven by cyclin-dependent kinases (Cdks). nih.govmdpi.com Cell cycle arrest is a crucial mechanism to halt proliferation in response to stress or damage. embopress.org Preclinical findings indicate that this compound can modulate cell cycle progression. In studies involving PA-1 and SKOV3 ovarian cancer cells, treatment with 5 μM of this compound resulted in the induction of cell cycle arrest. sapphire-usa.com This suggests that inhibition of ATAD2 by this compound can interfere with the molecular machinery that governs cell cycle progression, leading to a halt in cell division.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. plos.orgsigmaaldrich.com Key markers of apoptosis include the translocation of phosphatidylserine to the outer cell membrane, an early event detected by Annexin V assays, and DNA fragmentation, a hallmark of late-stage apoptosis identified by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays. sigmaaldrich.comnih.gov
Treatment with this compound has been shown to trigger apoptosis in cancer cells. In both PA-1 and SKOV3 ovarian cancer cell lines, exposure to 5 μM of this compound led to the induction of apoptosis. sapphire-usa.com This finding indicates that ATAD2 inhibition by this compound can activate the cellular pathways that lead to programmed cell death.
The clonogenic assay is an in vitro method used to determine the long-term proliferative potential of single cells and their ability to form colonies. nih.gov This assay assesses the capacity of a cell to undergo unlimited division and is a measure of cell reproductive integrity. In studies on BT-549 breast cancer cells, treatment with this compound was evaluated for its effect on long-term cell proliferation using a colony formation assay. researchgate.net The results demonstrated that this compound significantly impaired the ability of these cells to form colonies, indicating a reduction in their clonogenic capacity. researchgate.net
Table 2: Effect of this compound on Cellular Functions in Ovarian and Breast Cancer Cells
| Cellular Process | Cell Lines | Concentration | Outcome |
|---|---|---|---|
| Cell Cycle Arrest | PA-1, SKOV3 | 5 µM | Induced sapphire-usa.com |
| Apoptosis | PA-1, SKOV3 | 5 µM | Induced sapphire-usa.com |
| Clonogenic Capacity | BT-549 | Not specified | Reduced researchgate.net |
| Invasion | PA-1, SKOV3 | 5 µM | Inhibited sapphire-usa.com |
| Migration | PA-1, SKOV3 | 5 µM | Inhibited sapphire-usa.com |
Cell invasion and migration are fundamental processes in cancer metastasis, allowing tumor cells to move from a primary site to colonize distant organs. merckmillipore.com These processes can be studied in vitro using assays like the Boyden chamber assay. merckmillipore.comnih.gov The inhibitory potential of this compound on these metastatic behaviors has been investigated in preclinical models. In PA-1 and SKOV3 ovarian cancer cells, treatment with 5 μM of this compound resulted in the inhibition of both cell invasion and migration. sapphire-usa.com This suggests that targeting ATAD2 with this compound may interfere with the cellular machinery responsible for cell motility and the degradation of the extracellular matrix, which are crucial steps in the metastatic cascade. merckmillipore.com
Investigation of Autophagy Induction
While direct preclinical studies exhaustively detailing the induction of autophagy by this compound are not extensively documented in publicly available research, the role of its target, ATAD2, in cellular pathways associated with autophagy provides a basis for investigation. Research into other novel inhibitors of the ATAD2 bromodomain has suggested a potential link between ATAD2 inhibition and the induction of autophagic processes.
One such study on the ATAD2 inhibitor AM879 demonstrated that it could trigger autophagy in breast cancer cells. The mechanism of this induction was identified as the inhibition of the PI3K-AKT-mTOR signaling pathway nih.govnih.govresearchgate.net. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy mdpi.commdpi.comfrontiersin.org. Given that ATAD2 has been shown to modulate the PI3K-AKT pathway, it is plausible that its inhibition by compounds like this compound could lead to a similar downstream effect on autophagy nih.gov.
Furthermore, ATAD2 is recognized as a transcriptional co-regulator for several oncogenes, including c-Myc and E2F1 nih.gov. Notably, E2F1 is a known transcriptional activator of autophagy youtube.com. Therefore, by inhibiting ATAD2, this compound could potentially influence the expression of genes regulated by these transcription factors, which may in turn modulate autophagic activity.
At present, the direct impact of this compound on autophagic flux and the specific molecular triggers involved remain an area for further dedicated preclinical investigation. The findings with other ATAD2 inhibitors, however, provide a strong rationale for exploring this aspect of this compound's biological impact.
In Vivo Preclinical Model Studies (Mechanistic Focus)
Investigation of ATAD2 Inhibition Effects in Xenograft Models
Preclinical studies utilizing xenograft models have been instrumental in elucidating the in vivo efficacy and mechanism of action of this compound. These studies have primarily focused on cancer models where ATAD2 is overexpressed, such as ovarian and breast cancer.
In a xenograft mouse model using SK-OV3 ovarian cancer cells, treatment with this compound resulted in a significant suppression of subcutaneous tumor growth compared to vehicle-treated controls nih.gov. This inhibition of tumor progression underscores the in vivo therapeutic potential of targeting ATAD2. Beyond primary tumor growth, this compound has also demonstrated efficacy in reducing metastasis in ovarian cancer models nih.govresearchgate.net.
The primary mechanistic insight from these in vivo studies has been the link between ATAD2 inhibition and the disruption of cell cycle progression. Transcriptome-wide mRNA expression profiling of ovarian cancer cells treated with this compound revealed that the inhibition of ATAD2 predominantly alters the expression of genes that regulate the centromere researchgate.net. A key downregulated gene identified was Centromere Protein E (CENPE) nih.govresearchgate.net.
The reduction in CENPE expression following this compound treatment leads to cell-cycle arrest and the induction of apoptosis, which are the ultimate drivers of the observed suppression in ovarian cancer growth nih.govresearchgate.net. This mechanistic link provides a clear pathway from the inhibition of the ATAD2 bromodomain to a tangible anti-tumor effect in a preclinical setting.
The following table summarizes the key findings from in vivo preclinical studies of this compound in xenograft models.
| Model | Cancer Type | Key Findings | Mechanistic Insight |
| SK-OV3 Xenograft | Ovarian Cancer | Significant suppression of subcutaneous tumor growth. | Downregulation of CENPE, leading to cell-cycle arrest and apoptosis. |
| Ovarian Cancer Models | Ovarian Cancer | Reduced metastasis. | Alteration of centromere regulatory gene expression. |
These in vivo studies provide critical validation of ATAD2 as a therapeutic target and demonstrate that this compound can effectively inhibit tumor growth and progression through a defined molecular mechanism.
Specificity, Selectivity, and Comparative Chemical Biology
Isoform Selectivity Profile
A key characteristic of BAY-850 is its remarkable ability to distinguish between highly similar protein isoforms, particularly within the bromodomain-containing protein family.
This compound demonstrates a pronounced and unusual selectivity for the ATAD2 bromodomain over its closely related paralog, ATAD2B. chemicalprobes.orgresearchgate.net The bromodomains of ATAD2 and ATAD2B share a high degree of sequence and structural similarity, making the design of isoform-selective inhibitors challenging. nih.gov Despite this, screening of this compound against comprehensive bromodomain panels, such as the BROMOscan™ panel, revealed that the compound exclusively binds to ATAD2 and surprisingly shows no significant interaction with ATAD2B. chemicalprobes.orgnih.gov This high level of isoform specificity differentiates this compound from other known ATAD2 inhibitors and is attributed to a non-canonical binding mode that induces the dimerization of the ATAD2 bromodomain. chemicalprobes.orgresearchgate.net This unique mechanism prevents ATAD2's interaction with acetylated histones. researchgate.net
The selectivity of this compound extends across the wider family of bromodomain-containing proteins. When evaluated in broad screening panels, this compound shows exquisite selectivity for ATAD2. thesgc.org For instance, in a panel of 32 different bromodomain family proteins, this compound was found to be selective for ATAD2. caymanchem.com It displays no inhibitory activity against members of the well-studied Bromodomain and Extra-Terminal domain (BET) family, including BRD2, BRD3, and BRD4, which are common targets for other bromodomain inhibitors. tandfonline.com This clean selectivity profile is a critical feature, as it minimizes confounding biological effects that could arise from the inhibition of other bromodomain proteins, thereby allowing for a more precise investigation of ATAD2-specific functions. nih.govtandfonline.com
| Target | Binding/Activity | Assay Platform | Reference |
|---|---|---|---|
| ATAD2 | Potent Inhibition (IC₅₀ = 22 nM) | TR-FRET | caymanchem.com |
| ATAD2B | No significant binding | BROMOscan™, MST | chemicalprobes.orgnih.gov |
| BRD2, BRD3, BRD4 | No inhibitory activity | TR-FRET | tandfonline.com |
| Other Bromodomains (Panel of 32) | Selective for ATAD2 | General Panel Screening | caymanchem.com |
Off-Target Activity Screening
To further validate its specificity, this compound has been subjected to extensive off-target screening against major classes of drug targets, including protein kinases and G protein-coupled receptors (GPCRs).
Protein kinases are a large family of enzymes that are frequent off-targets for small molecule inhibitors. This compound was profiled against a large panel of 354 kinases to assess its potential for off-target kinase inhibition. caymanchem.comchemicalprobes.org The results from this comprehensive screening showed no significant inhibitory activity against the kinases in the panel, even at a concentration of 1 µM. caymanchem.com This lack of interaction with the kinome underscores the high specificity of this compound for its intended bromodomain target.
GPCRs represent another major class of proteins commonly associated with off-target drug effects. utmb.edu The selectivity profile of this compound was also evaluated against a panel of 25 G protein-coupled receptors. caymanchem.com The screening revealed that this compound had only modest effects on a few of these receptors, and only at high concentrations. chemicalprobes.org This indicates a low probability of significant off-target activity mediated through GPCR signaling pathways at concentrations where it is active against ATAD2.
| Target Class | Panel Size | Result | Concentration Tested | Reference |
|---|---|---|---|---|
| Protein Kinases | 354 Kinases | No inhibitory activity | 1 µM | caymanchem.comchemicalprobes.org |
| GPCRs | 25 Receptors | Modest effects on a few targets | High concentrations | caymanchem.comchemicalprobes.org |
Structure-Activity Relationship (SAR) Studies for ATAD2 Bromodomain Inhibitors
The development of potent and selective ATAD2 bromodomain inhibitors like this compound has been informed by structure-activity relationship (SAR) studies. The discovery of this compound originated from a DNA-encoded library (DEL) screen, which identified an initial cluster of structurally related hits. acs.orgbohrium.com Subsequent hit-to-lead optimization was crucial in defining the essential structural elements required for activity and in significantly improving the potency and physicochemical properties of the compounds, ultimately leading to the identification of this compound. acs.org
Analysis of Chemical Scaffolds and Substitutions
This compound was identified through a sophisticated DNA-encoded library (DEL) screening process, which sifted through millions of compounds to find novel binders to the ATAD2 bromodomain. The medicinal chemistry optimization that followed led to the development of this compound's distinct chemical architecture.
The core of the molecule is a furanyl benzoic acid scaffold. The journey from initial hits to a potent inhibitor involved strategic modifications to this core. A significant improvement in potency was achieved by introducing lipophilic basic substituents to the "northern hemisphere" of the molecule. This optimization campaign was crucial in defining the essential structural elements required for high-affinity binding and cellular activity, ultimately leading to the final structure of this compound.
Comparison with Inactive Control Compounds (e.g., BAY-460)
To validate that the biological effects of a chemical probe are due to its interaction with the intended target, a structurally similar but biologically inactive control compound is essential. For this compound, this role is filled by BAY-460. chemicalprobes.org
BAY-460 was meticulously designed by inverting a single stereogenic center in the this compound structure. chemicalprobes.org This subtle change dramatically reduces its activity against the ATAD2 bromodomain. While this compound shows potent inhibition, BAY-460 is significantly less effective. nih.gov For instance, native mass spectrometry experiments have shown that while this compound actively binds to and induces dimerization of ATAD2, the inactive BAY-460 shows no binding to either monomeric or dimeric forms of the protein. nih.gov This direct comparison confirms that the on-target activity of this compound is a result of its specific chemical structure and stereochemistry.
Table 1: Potency Comparison of this compound and its Inactive Control BAY-460
| Compound | Target | Assay Type | IC₅₀ |
|---|---|---|---|
| This compound | ATAD2 | TR-FRET (tetra-acetylated H4) | 22 nM nih.gov |
| BAY-460 | ATAD2 | HTRF | 16,000 nM (16 µM) nih.gov |
Comparative Analysis with Other ATAD2 Inhibitors
The landscape of ATAD2 inhibitors includes several compounds developed through various discovery strategies. This compound is distinguished from these by its unique mechanism of action and selectivity profile.
Discussion of Distinct Modes of Action (e.g., canonical BD inhibitors, allosteric)
Most bromodomain (BD) inhibitors are classified as canonical inhibitors. They function by acting as orthosteric ligands, directly competing with endogenous acetylated lysine (B10760008) residues of histone proteins for binding within the bromodomain's recognition pocket. acs.org
This compound deviates significantly from this paradigm. acs.org Its unprecedented isoform selectivity hinted at a different mode of action, which was later confirmed through detailed biophysical studies. nih.gov Instead of simply blocking the acetyl-lysine binding site, this compound induces dimerization of the ATAD2 bromodomain. nih.govbohrium.com Native mass spectrometry and analytical size exclusion chromatography have demonstrated that one molecule of this compound binds to an ATAD2 dimer. nih.gov This induced dimerization is the mechanism that prevents the bromodomain from interacting with acetylated histones on the chromatin. nih.gov This non-canonical, allosteric-like mechanism, which stabilizes a protein-protein interaction rather than blocking a binding site, represents a novel approach to inhibiting bromodomain function.
Comparative Studies with GSK8814, AZ4347, AM879, and Compound 19f
When compared to other known ATAD2 inhibitors, the unique properties of this compound become even more apparent.
GSK8814 : A key differentiator between this compound and the chemical probe GSK8814 is isoform selectivity. The ATAD2 gene has a closely related paralog, ATAD2B. This compound exhibits remarkable specificity for the ATAD2 bromodomain and does not interact with the ATAD2B isoform. chemicalprobes.org This selectivity is not shared by GSK8814, making this compound a more precise tool for studying the specific functions of ATAD2. chemicalprobes.org
AM879 : Developed through structure-based virtual screening, AM879 is a selective ATAD2 bromodomain inhibitor. In a comparative TR-FRET assay, this compound was shown to be significantly more potent, with an IC₅₀ of 242 nM compared to 3565 nM for AM879. nih.gov While both are selective over the BET bromodomain family (BRD2, BRD3, BRD4), this compound's higher potency and unique dimerization mechanism set it apart. nih.gov
Compound 19f and AM879 : In a study comparing the antiproliferative effects on BT-549 breast cancer cells, this compound was evaluated alongside AM879 and another inhibitor, compound 19f. All three compounds demonstrated the ability to inhibit cell proliferation, colony formation, and the formation of 3D cell spheres, indicating that they share the ability to produce anti-cancer effects through ATAD2 inhibition. researchgate.net
While many of these inhibitors, like this compound, have shown high affinity for ATAD2, some have demonstrated weak activity in cellular assays. nih.gov this compound, however, has been shown to effectively engage and displace full-length ATAD2 from chromatin in living cells at a concentration of 1 µM, as determined by Fluorescence Recovery After Photobleaching (FRAP) assays. nih.govacs.org
This compound as a Tool for Epigenetic Research
The high potency, exquisite selectivity, and well-characterized mechanism of action, along with its validated cellular activity, make this compound an invaluable chemical probe for exploring the complex biology of ATAD2.
Utility in Dissecting ATAD2 Biological Functions
This compound enables researchers to pharmacologically inhibit ATAD2 function with high precision, allowing for the dissection of its roles in various cellular processes. nih.gov One of the key early findings using this compound was that despite its clear on-target engagement in cells, its use did not affect the expression of some previously identified ATAD2 target genes. nih.gov This suggested that the bromodomain function of ATAD2 might be dispensable for the regulation of certain genes, a nuanced finding that would be difficult to uncover without such a specific inhibitor. nih.gov
Furthermore, studies in ovarian cancer have utilized this compound to great effect. Its application in ovarian cancer cell models led to the discovery that ATAD2 inhibition alters the expression of genes related to centromere regulation, particularly CENPE. nih.gov This downstream effect resulted in cell-cycle arrest and apoptosis, ultimately suppressing cancer growth and metastasis in both in vitro and in vivo models. nih.gov These findings not only identify ATAD2 as a driver of ovarian cancer but also showcase the power of this compound as a tool to uncover novel biological pathways regulated by its target. nih.gov
Role in Understanding ATAD2-Mediated Chromatin Processes
This compound serves as an invaluable chemical probe for dissecting the specific roles of the ATAD2 bromodomain in chromatin-related processes. acs.orgnih.govx-chemrx.com ATAD2 is an epigenetic regulator involved in processes such as chromatin remodeling, DNA replication, and gene transcription, and its overexpression is linked to poor prognosis in several cancers. nih.govnih.govnih.gov The availability of a potent, selective, and cell-active inhibitor like this compound allows for the functional exploration of ATAD2 in these contexts. nih.gov
The primary mechanism through which this compound aids in this understanding is by preventing the ATAD2 bromodomain from engaging with chromatin. chemicalprobes.org This is demonstrated directly in cellular models using techniques like Fluorescence Recovery After Photobleaching (FRAP). acs.orgnih.gov In these experiments, treatment with 1 µM of this compound led to a faster recovery time for GFP-tagged full-length ATAD2, indicating its displacement from chromatin in live cells. acs.orgnih.govbayer.com This cellular target engagement confirms that the biochemical activity of this compound translates to a functional consequence within the cell nucleus.
By inhibiting the chromatin-binding function of ATAD2, this compound helps to elucidate its downstream effects on gene expression and cellular phenotypes. The findings, however, suggest a context-dependent function for the ATAD2 bromodomain. For instance, one study noted that treatment with this compound did not affect the expression of some previously identified ATAD2 target genes, and its cytotoxic effects could not be definitively linked to ATAD2 bromodomain inhibition. nih.govchemicalprobes.org
Conversely, in studies on ovarian cancer, the pharmacological inhibition of ATAD2 with this compound suppressed tumor growth and metastasis. researchgate.net Transcriptome profiling in this context revealed that this compound treatment predominantly alters the expression of genes that regulate the centromere, particularly Centromere Protein E (CENPE). researchgate.net The subsequent changes in CENPE expression resulted in cell-cycle arrest and apoptosis, thereby inhibiting cancer progression. researchgate.net This demonstrates how this compound can be used to uncover specific signaling pathways and vulnerabilities mediated by ATAD2 in certain cancer types. These varied results underscore the importance of this compound as a tool to probe the nuanced and diverse roles of ATAD2 in different biological systems.
| Research Area | Key Finding | Experimental Approach | Conclusion |
|---|---|---|---|
| Cellular Target Engagement | This compound displaces full-length ATAD2 from chromatin in live cells. | Fluorescence Recovery After Photobleaching (FRAP) | Confirms this compound is a cellularly active ATAD2 bromodomain inhibitor. acs.orgnih.gov |
| Gene Expression (General) | Treatment did not affect the expression of some previously identified ATAD2 target genes. | Gene expression studies | Suggests the ATAD2 bromodomain's role in gene regulation may be context-dependent. nih.gov |
| Ovarian Cancer Phenotype | Inhibition of ATAD2 with this compound suppressed cancer cell growth and metastasis. | In vitro and in vivo models | ATAD2 is a driver of ovarian cancer progression. researchgate.net |
| Ovarian Cancer Mechanism | This compound treatment alters the expression of centromere regulatory genes, particularly CENPE. | Transcriptome-wide mRNA expression profiling | Reveals a specific pathway (ATAD2-CENPE) that can be targeted. researchgate.net |
Future Directions in Atad2 Bromodomain Research with Chemical Probes
Elucidation of Unresolved Binding Modes
Despite the established utility of BAY-850 as an ATAD2 chemical probe, its precise binding mode with ATAD2 remains an area requiring further elucidation. researchgate.net The unprecedented isoform selectivity exhibited by this compound suggests a mode of action distinct from that of canonical bromodomain inhibitors. medchemexpress.comdcchemicals.com This indicates a need for deeper structural and mechanistic investigations to fully characterize how this compound achieves its specific inhibitory effects.
Recent research has begun to uncover novel binding modes for ATAD2 inhibitors. One study identified a new class of inhibitors that engage ATAD2 through non-canonical features, including the displacement of conserved water molecules within the active site and the formation of halogen-bonding interactions. researchgate.netnih.govexlibrisgroup.com This highlights the potential for discovering inhibitors that exploit unique pockets or conformational states within the ATAD2 bromodomain. Furthermore, conformational selection of the ATAD2 bromodomain has been explored through a combination of molecular dynamics and protein crystallography, revealing that key gatekeeper residues (Ile1074, Val1008, and Val1013) can adopt multiple orientations depending on the ligand. thno.org Understanding these dynamic interactions is crucial for designing next-generation inhibitors with improved specificity and potency.
Exploration of Novel Therapeutic Strategies (Mechanism-based, preclinical)
Preclinical studies have demonstrated the therapeutic potential of targeting ATAD2. Genetic knockdown or pharmacological inhibition of ATAD2, notably with this compound, has been shown to suppress ovarian cancer growth and metastasis in both in vitro and in vivo models. researchgate.netpatsnap.commagnusconferences.comnih.gov ATAD2 inhibition primarily alters the expression of centromere regulatory genes, particularly centromere protein E (CENPE), leading to cell-cycle arrest and apoptosis induction. researchgate.netpatsnap.commagnusconferences.comnih.gov
ATAD2 inhibitors function by binding to the ATPase domain of the ATAD2 protein, thereby blocking its activity and preventing its interaction with chromatin and other co-factors. patsnap.com This leads to a downregulation of oncogenic gene expression, halting cancer cell proliferation and, in some cases, inducing programmed cell death. patsnap.com ATAD2 is involved in various oncogenic signaling pathways, including MAPK, PI3K/AKT, Hedgehog (HH), TGF-β1, and NF-κB, and plays roles in chromatin remodeling, DNA replication, DNA damage and repair, and cell cycle progression. thno.orgnih.govmdpi.com For instance, the ATAD2 inhibitor AM879 has been shown to block the PI3K-AKT-mTOR pathway, promoting breast cancer cell apoptosis and autophagy. thno.orgresearchgate.net These findings underscore the broad therapeutic implications of ATAD2 inhibition across different cancer types.
Combination Studies with Other Molecular Inhibitors (e.g., CENPE inhibitors)
A promising avenue for future therapeutic strategies involves combining ATAD2 inhibitors with other molecular inhibitors. Research has shown that the combined pharmacological inhibition of ATAD2 and CENPE leads to a more potent suppression of ovarian cancer cell growth compared to inhibiting either target alone. researchgate.netpatsnap.commagnusconferences.comnih.gov For example, combined treatment with this compound and GSK923295, a known CENPE inhibitor, resulted in enhanced apoptosis induction in ovarian cancer cells. nih.govresearchgate.netnih.govscispace.comunl.pt This synergistic effect highlights the potential for developing more effective multi-targeted therapies. Beyond CENPE inhibitors, researchers are also exploring the combination of ATAD2 inhibitors with other cancer treatments, such as immunotherapy and targeted therapies, to improve efficacy and overcome resistance mechanisms. patsnap.com
Investigation of Resistance Mechanisms (preclinical)
Understanding and overcoming resistance mechanisms is critical for the long-term success of any therapeutic strategy. ATAD2 has been implicated in chemoresistance in various cancers. nih.govnih.gov Preclinical studies indicate that ATAD2 depletion can lead to diminished activation of Chk1 and Chk2, as well as decreased expression of BRCA1, all of which are crucial components of the DNA damage response and can contribute to drug resistance. spandidos-publications.com Furthermore, ATAD2 is involved in the miR-302/ATAD2 axis, which influences cisplatin (B142131) sensitivity in ovarian cancer cells. nih.gov The acquisition of therapeutic resistance in hypoxic cancer cells is also linked to hypoxia-responsive mechanisms, including those epigenetically mediated by ATAD2. nih.gov Notably, ATAD2 protein levels have been observed to decrease under severe hypoxic conditions, accompanied by a reduction in acetylated histone H3 lysine (B10760008) 27 (H3K27ac). nih.gov Future research will focus on elucidating these complex resistance pathways to develop strategies that circumvent them.
Advanced Chemical Probe Development
The development of ATAD2 inhibitors is still in its nascent stages, yet significant progress has been made. patsnap.com While the ATAD2 bromodomain was initially considered challenging to drug, fragment-based screening campaigns have successfully identified potent ligands. researchgate.netresearchgate.net Early ATAD2 inhibitors often suffered from limitations such as weak potency, insufficient selectivity, poor permeability, or modest cellular activity. nih.gov The discovery of this compound addressed many of these challenges, establishing it as a highly effective chemical probe. acs.orgnih.gov
Design of Next-Generation Isoform-Selective Inhibitors
This compound already demonstrates remarkable isoform selectivity for ATAD2A. acs.orgthesgc.orgmedchemexpress.comnih.govcaymanchem.commedchemexpress.comdcchemicals.com However, the existence of ATAD2B, a related paralog, suggests a need for continued efforts in designing even more refined isoform-selective inhibitors. thesgc.orgmdpi.comnih.gov Future research will aim to leverage structural insights and advanced chemical biology techniques to develop next-generation probes that can precisely discriminate between ATAD2 isoforms, enabling a more granular understanding of their individual roles in cancer biology and potentially leading to therapies with fewer off-target effects.
Development of PROTACs for ATAD2 Degradation (Conceptual)
A conceptual yet highly promising future direction in ATAD2 bromodomain research is the development of Proteolysis-Targeting Chimeras (PROTACs). scispace.com PROTACs offer a distinct mechanism of action by inducing the degradation of target proteins rather than merely inhibiting their function. nih.gov While the PROTAC concept for ATAD2 is still in its early stages, it represents a powerful approach to achieve sustained and profound inhibition of ATAD2 activity. researchgate.netscispace.comnih.gov The challenge lies in designing PROTACs that effectively recruit specific E3 ubiquitin ligases to ATAD2, ensuring efficient and selective degradation while minimizing off-target effects. nih.gov This innovative strategy could pave the way for novel therapeutic modalities in cancers driven by ATAD2 overexpression.
Q & A
Basic: What experimental approaches validate ATAD2 target engagement by BAY-850 in cellular models?
Answer:
To confirm ATAD2 engagement, use:
- Fluorescence Recovery After Photobleaching (FRAP): Quantify inhibition of ATAD2-chromatin binding in MCF-7 cells at 1 µM .
- Competitive Peptide Displacement Assays: Measure IC50 values using single-acetylated (H4AcK12) or tetra-acetylated histone H4 peptides (IC50 = 166 nM and 157 nM, respectively) .
- Negative Controls: Include BAY-460 (IC50 = 16 µM), which lacks ATAD2 activity, to rule out off-target effects .
- Transcriptomic Profiling: Perform RNA-seq to identify downstream pathway alterations (e.g., apoptosis, cell cycle arrest) in PA-1/SKOV3 cells treated with 5 µM this compound for 48 hours .
Basic: What are optimal this compound concentrations for in vitro studies to balance efficacy and specificity?
Answer:
- Biochemical Assays: Use 0.02–0.1 µM (20–100 nM) based on reported IC50 values for ATAD2 inhibition .
- Cellular Studies: Start at 1 µM to observe ATAD2-specific effects (e.g., chromatin dissociation). Avoid exceeding 5 µM to minimize cytotoxicity unrelated to ATAD2 inhibition .
- Validation: Pair pharmacological inhibition with ATAD2 genetic knockdown to confirm phenotype specificity .
Basic: How does this compound's selectivity profile compare to other ATAD2 inhibitors (e.g., GSK8814)?
Answer:
- This compound shows >100-fold selectivity for ATAD2 over ATAD2B and negligible activity against 354 kinases/25 GPCRs at 1 µM .
- GSK8814 exhibits lower selectivity for ATAD2 vs. ATAD2B. This compound’s non-canonical binding mode (inducing ATAD2 dimerization) enhances isoform specificity .
- Methodology: Validate selectivity using BROMOscan profiling and co-crystallization studies to compare binding modes .
Advanced: How can researchers address contradictions in this compound's reported biochemical activity (e.g., IC50 discrepancies)?
Answer:
Discrepancies arise from assay variations:
- Peptide Displacement (FRET): IC50 = 20 nM (vs. ATAD2 bromodomain) .
- Histone H4 Competition: IC50 = 157–166 nM (context-dependent acetylated peptide binding) .
- Resolution: Standardize assays (e.g., fluorescence polarization) and cross-validate with cellular models (e.g., FRAP). Report assay conditions (pH, buffer, peptide sequences) transparently .
Advanced: What methodologies elucidate this compound's non-canonical mechanism of ATAD2 dimerization?
Answer:
- Native Mass Spectrometry: Detect ligand-induced dimerization by analyzing mass shifts (e.g., ATAD2 + this compound at 10 µM shows dimer-to-monomer ratio changes) .
- Structural Dynamics: Use hydrogen-deuterium exchange (HDX) or cryo-EM to map conformational changes upon dimerization.
- Functional Correlates: Link dimerization to loss of chromatin binding (FRAP) and transcriptional repression (RNA-seq) .
Advanced: How should researchers interpret transcriptomic data from this compound-treated ovarian cancer models?
Answer:
- Pathway Enrichment: In PA-1/SKOV3 cells, this compound downregulates oncogenic pathways (e.g., CENPE-mediated proliferation) and upregulates pro-apoptotic signals .
- Validation: Cross-reference with ATAD2 ChIP-seq data to confirm direct vs. indirect gene regulation.
- Controls: Compare to ATAD2 knockout models to distinguish on-target vs. off-target transcriptional effects .
Advanced: What strategies mitigate off-target effects in this compound-based studies?
Answer:
- Dose Titration: Use ≤1 µM for cellular assays; higher doses (>5 µM) may trigger nonspecific cytotoxicity .
- Multi-Omics Triangulation: Combine proteomics (e.g., kinome profiling) and transcriptomics to identify off-target pathways.
- Proteolysis-Targeting Chimeras (PROTACs): Degrade ATAD2 selectively to compare phenotypes with this compound treatment .
Advanced: How can structural data guide the optimization of this compound derivatives?
Answer:
- SAR Insights: The 2-(piperidin-4-yl)ethylamine group in this compound enhances ATAD2 binding (IC50 improvement from 0.74 µM to 20 nM) .
- Crystallography: Resolve binding interactions (e.g., with Arg1007/Arg1077 in ATAD2’s AAA+ domain) to design isoform-selective analogs .
- Negative Design: Modify regions prone to dimerization (e.g., cyclic sulfone moieties) to reduce aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
